molecular formula C12H15NO4 B13504745 (S)-1-benzyl 4-methyl 2-aminosuccinate

(S)-1-benzyl 4-methyl 2-aminosuccinate

Cat. No.: B13504745
M. Wt: 237.25 g/mol
InChI Key: RCFYCRQHTGZCGE-JTQLQIEISA-N
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Description

(S)-1-Benzyl 4-methyl 2-aminosuccinate is a chiral compound featuring an (S)-configured amino group at the C2 position, a benzyl ester at C1, and a methyl ester at C2. Its molecular structure (C₁₂H₁₅NO₄) integrates both aromatic and aliphatic ester functionalities, enabling diverse reactivity and applications in medicinal chemistry, particularly as a precursor for neurotransmitter analogs or enzyme inhibitors. The compound is synthesized via a multi-step protocol involving Boc-protected amino acids (e.g., Boc-L-glutamic acid 1-benzyl ester), coupling reactions, and catalytic hydrogenation for deprotection, achieving yields up to 96% . Its biological relevance is highlighted in studies targeting N-methyl-D-aspartate receptors (NMDARs), where structural analogs modulate receptor activity .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

1-O-benzyl 4-O-methyl (2S)-2-aminobutanedioate

InChI

InChI=1S/C12H15NO4/c1-16-11(14)7-10(13)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3/t10-/m0/s1

InChI Key

RCFYCRQHTGZCGE-JTQLQIEISA-N

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OCC1=CC=CC=C1)N

Canonical SMILES

COC(=O)CC(C(=O)OCC1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl 4-methyl (2S)-2-aminobutanedioate typically involves the reaction of benzylamine with a suitable precursor such as 4-methyl-2-oxobutanedioate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, pressures, and solvents to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of 1-benzyl 4-methyl (2S)-2-aminobutanedioate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

1-benzyl 4-methyl (2S)-2-aminobutanedioate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, pressures, and the use of appropriate solvents .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and various substituted compounds. These products can be further utilized in different applications, including pharmaceuticals and chemical synthesis .

Scientific Research Applications

1-benzyl 4-methyl (2S)-2-aminobutanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl 4-methyl (2S)-2-aminobutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations :

  • 2-Aminoanilinium 4-methylbenzenesulfonate lacks chirality and ester functionalities, favoring ionic interactions in crystallographic frameworks .

Physicochemical Properties

  • Solubility: The benzyl group in the target compound reduces aqueous solubility compared to sulfonate-containing analogs like 2-Aminoanilinium 4-methylbenzenesulfonate, which exhibits high polarity .
  • Thermal Stability: Crystallographic data for 2-Aminoanilinium 4-methylbenzenesulfonate reveal planar sulfonate groups (O13—S11—O11 angle: 111.59°) and rigid molecular packing, suggesting higher thermal stability than ester-based analogs .

Similarity to Database Compounds

Per , compounds with >0.93 structural similarity to (S)-Methyl 4-(1-aminoethyl)benzoate include:

4-(1-Aminoethyl)benzoic acid (CAS 222714-36-5, similarity 0.95)

Methyl 4-(1-nitroethyl)benzoate (CAS 222714-38-7, similarity 0.94)

These analogs lack the dual ester configuration of (S)-1-benzyl 4-methyl 2-aminosuccinate, limiting their utility in stereoselective synthesis .

Research Findings and Implications

  • Synthetic Efficiency: The target compound’s high yield (96%) under hydrogenation conditions surpasses the 83% yield of (S)-Methyl 4-(1-aminoethyl)benzoate, emphasizing scalability .
  • Biological Specificity : Unlike sulfonate derivatives, the target’s ester groups and chirality enable precise NMDAR interactions, making it a candidate for neurodegenerative disease research .

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